![molecular formula C14H13BrOS B6383504 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% CAS No. 1261929-91-2](/img/structure/B6383504.png)
3-Bromo-5-(4-ethylthiophenyl)phenol, 95%
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Overview
Description
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% (3-B5E4TP) is a synthetic chemical compound with a wide range of applications in scientific research. It is an organobromine compound with a phenol group and an ethylthiophenyl substituent. 3-B5E4TP is used in a variety of laboratory experiments and scientific research applications, and is known for its biochemical and physiological effects.
Scientific Research Applications
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in a variety of reactions, such as the synthesis of polymers, the oxidation of alcohols, and the preparation of amides. 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is also used in the study of enzyme inhibition, as it is known to inhibit the enzyme cytochrome P450.
Mechanism of Action
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is known to interact with a variety of biological targets, including enzymes and receptors. It is known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also known to interact with G-protein coupled receptors and other membrane receptors.
Biochemical and Physiological Effects
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is known to have a variety of biochemical and physiological effects. It is known to inhibit the enzyme cytochrome P450, which can lead to an accumulation of drugs and other xenobiotics in the body. It is also known to interact with G-protein coupled receptors, which can lead to changes in cell signaling pathways. In addition, 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is known to have an anti-inflammatory effect, and is being investigated as a potential treatment for a variety of diseases.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of approximately 95%. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it can be toxic in high concentrations, so it should be handled with caution.
Future Directions
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% has a wide range of potential applications in scientific research. It could be used in the development of new drugs and other therapeutic agents. It could also be used in the study of enzyme inhibition, as well as in the exploration of new biochemical and physiological effects. In addition, it could be used in the development of new polymers and other materials. Finally, 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% could be used in the development of new agrochemicals and other industrial compounds.
Synthesis Methods
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is synthesized through a two-step process. First, a Grignard reaction is used to prepare 4-ethylthiophenol from 4-bromobutane and thiophenol. This is followed by a bromination reaction of 4-ethylthiophenol with bromine to obtain 3-Bromo-5-(4-ethylthiophenyl)phenol, 95%. The overall yield of the reaction is approximately 95%.
properties
IUPAC Name |
3-bromo-5-(4-ethylsulfanylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDZUNSQWJYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-ethylthiophenyl)phenol |
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